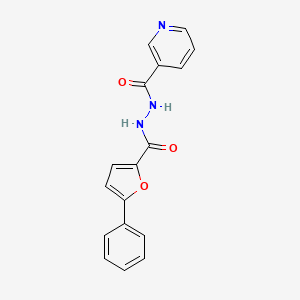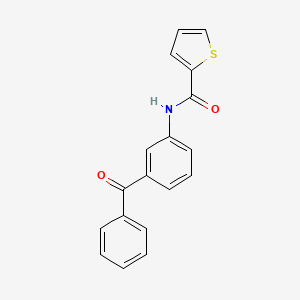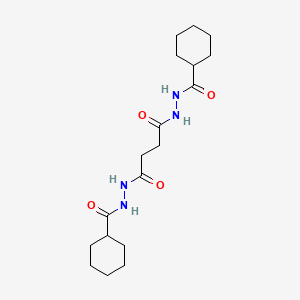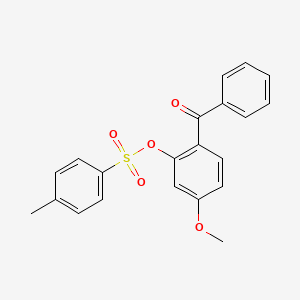![molecular formula C20H17BrO5 B15149129 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B15149129.png)
3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromophenyl group attached to a furan ring, which is further connected to a spirocyclic dioxaspiro undecane-dione system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, such as 4-bromobenzaldehyde, the furan ring is synthesized through a cyclization reaction.
Spirocyclic formation: The furan derivative is then reacted with a suitable spirocyclic precursor under controlled conditions to form the spirocyclic dioxaspiro undecane-dione structure.
Final coupling: The bromophenyl-furan intermediate is coupled with the spirocyclic dioxaspiro undecane-dione under specific conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group and furan ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
類似化合物との比較
- 3-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-{[5-(4-Fluorophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione
Comparison:
- Uniqueness: The presence of the bromine atom in 3-{[5-(4-Bromophenyl)furan-2-yl]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
- Reactivity: The bromine atom can participate in specific substitution reactions that may not be as feasible with chlorine or fluorine.
- Biological Activity: The bromine-containing compound may exhibit different biological activities due to the size and electronegativity of the bromine atom.
特性
分子式 |
C20H17BrO5 |
|---|---|
分子量 |
417.2 g/mol |
IUPAC名 |
3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C20H17BrO5/c21-14-6-4-13(5-7-14)17-9-8-15(24-17)12-16-18(22)25-20(26-19(16)23)10-2-1-3-11-20/h4-9,12H,1-3,10-11H2 |
InChIキー |
LRALDIZTMOZNID-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)OC(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149053.png)


![2-benzyl-3-[(2,3-dimethylcyclohexyl)amino]-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149076.png)

![2-oxo-2-phenylethyl N-[(4-tert-butylphenyl)carbonyl]valinate](/img/structure/B15149092.png)
![Ethyl [2-(1,3-benzothiazol-2-ylamino)-6-oxo-3,6-dihydropyrimidin-4-yl]acetate](/img/structure/B15149106.png)
![N-(3-{[(E)-(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15149112.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol](/img/structure/B15149114.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B15149121.png)
![N-(4-fluorobenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B15149128.png)
![5-{[(4-Methyl-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149145.png)
